Ansofaxine
CAS No.: 916918-80-4
Cat. No.: VC0545561
Molecular Formula: C24H31NO3
Molecular Weight: 381.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916918-80-4 |
|---|---|
| Molecular Formula | C24H31NO3 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate |
| Standard InChI | InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3 |
| Standard InChI Key | QKYBZJLEMOZFFU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O |
| Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Ansofaxine functions as a potent inhibitor of the 5-HT transporter (SERT), NE transporter (NET), and DA transporter (DAT), with binding affinities (Ki values) of 2.3 nM, 3.1 nM, and 0.8 nM, respectively . Unlike conventional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), its balanced triple action enhances monoaminergic neurotransmission across multiple pathways. Microdialysis studies in rats demonstrate that acute and chronic administration increases extracellular DA concentrations by 200–300% compared to baseline, exceeding the dopaminergic effects of desvenlafaxine by 2–3 fold .
Clinical Efficacy in Major Depressive Disorder
Phase 2 Dose-Finding Trial
A randomized, double-blind, placebo-controlled phase 2 trial (N=255) evaluated four fixed doses (40–160 mg/day) over six weeks . The primary endpoint—change in Hamilton Depression Rating Scale (HAMD-17) scores—showed statistically significant improvements across all doses versus placebo (Table 1).
Table 1: Efficacy Outcomes in Phase 2 Trial (Week 6)
| Dose (mg/day) | LSMEAN ΔHAMD-17 | Difference vs. Placebo (95% CI) | P-value |
|---|---|---|---|
| Placebo | -9.71 | — | — |
| 40 | -12.46 | -2.92 (-6.09, 0.24) | 0.0447 |
| 80 | -12.62 | -3.08 (-6.22, 0.05) | 0.0447 |
| 120 | -11.97 | -2.43 (-5.56, 0.70) | 0.0447 |
| 160 | -13.23 | -3.69 (-6.85, -0.52) | 0.0447 |
Notably, symptom reduction became statistically significant by week 1, suggesting rapid onset . Response rates (≥50% HAMD-17 reduction) reached 54.9% in the 160 mg group versus 32.7% for placebo .
Phase 3 Confirmatory Trial
The pivotal phase 3 trial (N=588) compared 80 mg and 160 mg doses over eight weeks . Using the Montgomery-Åsberg Depression Rating Scale (MADRS), both doses demonstrated superior efficacy:
Table 2: Phase 3 MADRS Score Reductions
| Group | Baseline MADRS | ΔMADRS (Week 8) | P-value vs. Placebo |
|---|---|---|---|
| Placebo | 34.2 | -14.6 | — |
| Ansofaxine 80 | 34.5 | -20.0 | <0.0001 |
| Ansofaxine 160 | 34.7 | -19.9 | <0.0001 |
Remission rates (MADRS ≤10) reached 42.3% and 41.9% for 80 mg and 160 mg, respectively, versus 24.8% for placebo . Subgroup analyses revealed consistent benefits across patients with anxiety symptoms and treatment-resistant depression .
Emerging Applications in Oncology
Preclinical studies reveal ansofaxine’s potential as an immunomodulatory agent in colorectal cancer . In CT26 tumor-bearing mice, 14-day treatment (10 mg/kg) induced:
Table 3: Immunological Effects in Murine CT26 Model
| Parameter | Change vs. Control | P-value |
|---|---|---|
| Serum DA Increase | +142% | <0.01 |
| Tumor CD8+ T Cell Infiltration | +38% | <0.05 |
| M1 Macrophage Polarization | +27% | <0.01 |
| NK Cell Activation | +45% | <0.001 |
Mechanistically, ansofaxine’s DA augmentation and 5-HT reduction reversed tumor microenvironment immunosuppression, enhancing anti-PD-1 therapy efficacy . Combination regimens achieved complete tumor regression in 20% of subjects, suggesting potential for depression-comorbidity cancer treatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume